
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole
Descripción general
Descripción
3-(Azidomethyl)-5-(trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C5H3F3N4O and its molecular weight is 192.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Isoxazole derivatives, including compounds structurally related to 3-(Azidomethyl)-5-(trifluoromethyl)isoxazole, are crucial in synthetic organic chemistry for their diverse biological activities and presence in natural products and drugs. Various synthetic pathways, including one-pot multicomponent reactions, have been developed for the synthesis of disubstituted isoxazoles, highlighting their importance in creating compounds with antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties (Setia, Bharti, & Sharma, 2020).
Application in Drug Discovery
Isoxazole and pyrazole derivatives, related to the core structure of this compound, have been extensively studied for their potential in drug discovery. Research has focused on the design, synthesis, and biological evaluation of these compounds for various therapeutic areas. For instance, diazide-containing isoxazole- and pyrazole-based compounds have shown promising results in histone deacetylase inhibition, a target relevant for cancer therapy and neuroprotective agents (Neelarapu et al., 2011).
Material Science and Catalysis
In the realm of materials science and catalysis, isoxazoles, including those related to this compound, serve as ligands in the creation of coordination polymers and metal complexes. These complexes have found applications in various fields, including spin-crossover compounds and metal-organic frameworks (MOFs), due to the unique properties conferred by the isoxazole ligands (Aromí, Barrios, Roubeau, & Gamez, 2011).
Antimicrobial Applications
Research into the antimicrobial properties of isoxazole derivatives has led to the development of compounds effective against various bacterial strains. For example, isopropanol-conjugated carbazole azoles, incorporating isoxazole moieties, have demonstrated significant inhibitory activity against Enterococcus faecalis, showcasing the potential of these compounds in addressing antibiotic resistance (Zhang et al., 2018).
Propiedades
IUPAC Name |
3-(azidomethyl)-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O/c6-5(7,8)4-1-3(11-13-4)2-10-12-9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYQBZOFKZDMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

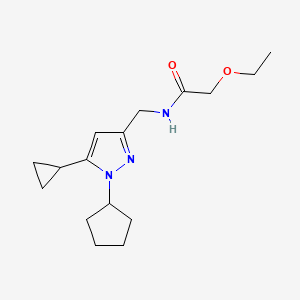
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
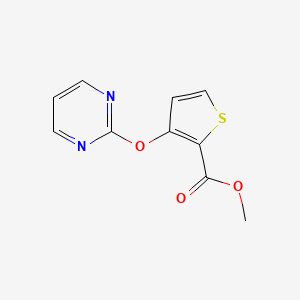
![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)
![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)
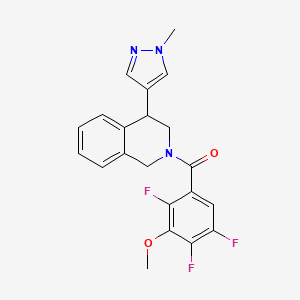
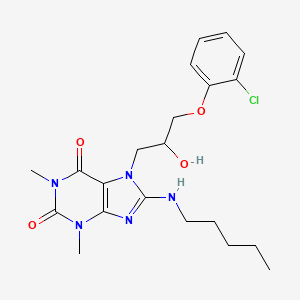

![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)
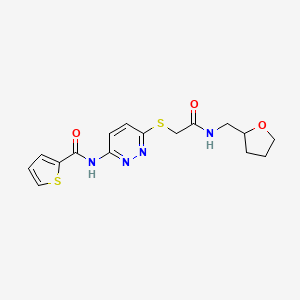
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)
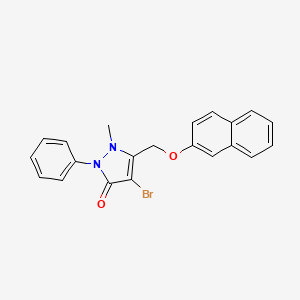
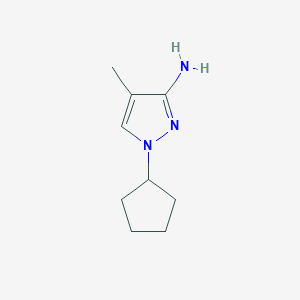
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)
